2,2-Dimethylhex-5-yn-3-ol

Catalog No.
S3671753
CAS No.
53723-35-6
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylhex-5-yn-3-ol

CAS Number

53723-35-6

Product Name

2,2-Dimethylhex-5-yn-3-ol

IUPAC Name

2,2-dimethylhex-5-yn-3-ol

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h1,7,9H,6H2,2-4H3

InChI Key

LXTKFMYMEUWRJA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(CC#C)O

Canonical SMILES

CC(C)(C)C(CC#C)O

2,2-Dimethylhex-5-yn-3-ol is an organic compound with the molecular formula C8H14OC_8H_{14}O and a molecular weight of 126.2 g/mol. It is characterized by its alkyne functional group and a hydroxyl group, making it a member of the class of alcohols. This compound appears as a clear, colorless to light yellow liquid with a camphor-like odor. Its boiling point is approximately 150-151 °C, and it has a melting point estimated at -39 °C . The compound is soluble in organic solvents such as chloroform and ethyl acetate, but has limited solubility in water (11.6 g/L at 20 °C) .

, particularly those involving nucleophilic additions due to the presence of the hydroxyl group. Notable reactions include:

  • Hydroxyl Radical Reaction: The bimolecular rate constant for the reaction with hydroxyl radicals has been studied, indicating its reactivity under oxidative conditions .
  • Esterification: It can undergo esterification to form esters when reacted with acetic anhydride .
  • Cross-Coupling Reactions: This compound can be used in palladium-mediated hydrostannylation/Stille cross-coupling to synthesize more complex organic molecules .

Research on the biological activity of 2,2-Dimethylhex-5-yn-3-ol is limited but suggests potential applications in various fields. The compound has shown moderate toxicity to aquatic organisms, indicating that it may have environmental impacts . Additionally, its structure suggests potential bioactivity that could be explored further in pharmacological studies.

The synthesis of 2,2-Dimethylhex-5-yn-3-ol can be achieved through several methods:

  • Alkyne Formation: Starting from simpler alkynes or alcohols, this compound can be synthesized via alkyne formation reactions.
  • Hydroboration-Oxidation: This method involves hydroboration followed by oxidation to introduce the hydroxyl group at the desired position.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the construction of this compound from various precursors .

Interaction studies involving 2,2-Dimethylhex-5-yn-3-ol primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Hydroxyl Radicals: The compound's reaction with hydroxyl radicals provides insights into its stability and degradation pathways in environmental contexts .
  • Catalytic Reactions: Studies have investigated its behavior in catalytic reactions involving transition metals, revealing potential pathways for further chemical transformations .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,2-Dimethylhex-5-yn-3-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,5-Dimethylhexan-1-olC8H18OSaturated alcohol; lacks alkyne functionality
3-Methylhexan-1-yneC7H12Alkyne without hydroxyl group
4-Methylpentan-2-oneC6H12OKetone functional group; different reactivity

Uniqueness of 2,2-Dimethylhex-5-yn-3-ol

What sets 2,2-Dimethylhex-5-yn-3-ol apart from similar compounds is its unique combination of both alkyne and alcohol functionalities. This dual functionality allows for diverse reactivity patterns not present in saturated alcohols or simple alkynes. Its specific structure also contributes to its distinctive odor profile and potential applications in flavor and fragrance industries.

XLogP3

1.9

Dates

Last modified: 08-20-2023

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